molecular formula C18H16BrN3O4 B3698678 5-[(2-bromo-4-isopropylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

5-[(2-bromo-4-isopropylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B3698678
M. Wt: 418.2 g/mol
InChI Key: WBDQXSPSNCZADN-UHFFFAOYSA-N
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Description

The compound “5-[(2-bromo-4-isopropylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole” is a derivative of 1,3,4-oxadiazole . It has a molecular formula of C18H16BrN3O4 . This compound has been studied for its potential as an anti-breast cancer agent .


Synthesis Analysis

The 1,3,4-oxadiazole derivatives have been synthesized and described by spectroscopic method . The compound 2-(2-Bromo-6-nitrophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole was reconfirmed by single-crystal XRD .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .


Chemical Reactions Analysis

The compounds have been tested in combination with generic Imatinib pharmaceutical drug against breast cancer cell lines isolated from Caucasian woman MCF-7, MDA-MB-453 and MCF-10A non-cancer cell lines .


Physical and Chemical Properties Analysis

The compound has an average mass of 418.241 Da and a monoisotopic mass of 417.032410 Da .

Mechanism of Action

The mechanism of action was reported by induced apoptosis and tested by a DNA enzyme inhibitor experiment (ELISA) for Methyl Transferase . The molecular docking technique reported the findings on the potential binding modes of the 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives with the estrogen receptor (PDB ID: 3ERT) .

Future Directions

The compounds with the methoxy (in 4c) and methyl (in 4j) substitution were shown to have significant cytotoxicity, with 4c showing dose-dependent activation and decreased cell viability . These results provide essential information for further clinical trials .

Properties

IUPAC Name

5-[(2-bromo-4-propan-2-ylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O4/c1-11(2)12-6-7-16(15(19)9-12)25-10-17-20-18(21-26-17)13-4-3-5-14(8-13)22(23)24/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDQXSPSNCZADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(2-bromo-4-isopropylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 2
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5-[(2-bromo-4-isopropylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 3
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5-[(2-bromo-4-isopropylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 4
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5-[(2-bromo-4-isopropylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-[(2-bromo-4-isopropylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 6
5-[(2-bromo-4-isopropylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

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